molecular formula C13H7Br2N3O4S2 B2461756 5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid CAS No. 132028-60-5

5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid

Cat. No.: B2461756
CAS No.: 132028-60-5
M. Wt: 493.14
InChI Key: UZLCVLKBHPQDNV-UHFFFAOYSA-N
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Description

5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid is a complex organic compound that features a brominated benzo[c][1,2,5]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid typically involves multiple steps, starting with the bromination of benzo[c][1,2,5]thiadiazole. The brominated intermediate is then subjected to sulfonation and subsequent coupling with 5-bromobenzoic acid under controlled conditions. Common reagents used in these reactions include bromine, sulfuric acid, and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The compound can form bonds with other aromatic systems through Suzuki or Heck coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce extended aromatic systems.

Scientific Research Applications

5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The brominated thiadiazole core can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,1,3-benzothiadiazole
  • 4,7-Dibromobenzo[c][1,2,5]thiadiazole
  • 4-Bromo-2,1,3-benzothiadiazole

Uniqueness

Compared to similar compounds, 5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid is unique due to its sulfonamido group, which enhances its solubility and reactivity. This structural feature allows for more diverse chemical modifications and applications, particularly in the development of functional materials and bioactive molecules.

Properties

IUPAC Name

5-bromo-2-[(4-bromo-2,1,3-benzothiadiazol-7-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2N3O4S2/c14-6-1-3-9(7(5-6)13(19)20)18-24(21,22)10-4-2-8(15)11-12(10)17-23-16-11/h1-5,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLCVLKBHPQDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NS(=O)(=O)C2=CC=C(C3=NSN=C23)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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